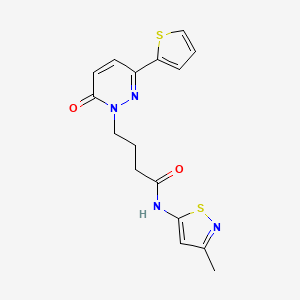

N-(3-methylisothiazol-5-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide

Description

Introduction to N-(3-Methylisothiazol-5-yl)-4-(6-Oxo-3-(Thiophen-2-yl)Pyridazin-1(6H)-yl)Butanamide

The compound integrates a 3-methylisothiazole ring, a 6-oxo-pyridazinone core, and a thiophen-2-yl substituent connected via a butanamide linker. This architecture combines electron-deficient (pyridazinone) and electron-rich (thiophene) heterocycles, creating a polarized scaffold capable of diverse molecular interactions. The isothiazole moiety contributes to metabolic stability, while the pyridazinone core enhances hydrogen-bonding capacity.

Structural Diversity of Heterocyclic Components

Isothiazole Ring System

The 3-methylisothiazol-5-yl group is a five-membered aromatic ring containing nitrogen and sulfur at positions 1 and 2, respectively. Methyl substitution at C3 increases lipophilicity ($$ \text{ClogP} = 0.95 $$) while maintaining moderate solubility ($$ \text{PSA} = 78.43 \, \text{Å}^2 $$). The sulfur atom participates in σ* interactions with adjacent nitrogen lone pairs, stabilizing the ring against oxidative degradation.

Pyridazinone Core

The 6-oxo-pyridazinone system is a diazine derivative with two adjacent nitrogen atoms. Its high dipole moment ($$ 4.22 \, \text{D} $$) promotes π-π stacking with aromatic residues in target proteins, while the ketone at C6 serves as a hydrogen-bond acceptor. Comparative data for related heterocycles are provided in Table 1.

Table 1: Physicochemical Properties of Selected Heterocycles

| Heterocycle | Dipole Moment (D) | pKa | TPSA (Ų) | ClogP |

|---|---|---|---|---|

| Pyridazinone | 4.22 | 1.65 | 25.8 | -0.51 |

| Isothiazole | 3.28 | 1.3 | 54.0 | 0.95 |

| Thiophene | 0.0 | N/A | 28.2 | 1.74 |

Thiophene Moiety

The thiophen-2-yl group introduces a sulfur-containing five-membered ring with a high electron density, facilitating charge-transfer interactions. Its planar structure complements the pyridazinone’s geometry, enabling co-facial stacking in protein binding pockets.

Butanamide Linker

The four-carbon chain bridges the isothiazole and pyridazinone systems, providing conformational flexibility. The amide group enhances water solubility ($$ \text{ClogD}_{pH=7.4} = -1.82 $$) while participating in backbone hydrogen bonds with biological targets.

Research Significance in Heterocyclic Medicinal Chemistry

The compound’s design addresses key challenges in drug discovery:

- Bioisosteric Replacement : The pyridazinone serves as a polar bioisostere for benzene, reducing off-target hERG channel binding.

- Synergistic Polar Interactions : Concurrent hydrogen bonding (pyridazinone) and dipole-dipole interactions (isothiazole) improve binding affinity to kinases and G-protein-coupled receptors.

- Metabolic Stability : Methylation of the isothiazole ring blocks cytochrome P450-mediated oxidation, extending plasma half-life.

Historical Context of Isothiazole and Pyridazinone Research

Isothiazole Derivatives

First synthesized in the 1960s, isothiazoles gained prominence as antimicrobial agents. The 3-methyl substitution pattern emerged in the 1990s to enhance blood-brain barrier penetration for CNS-targeted drugs.

Pyridazinone Applications

Pyridazinones entered clinical research in the 1980s as cardiotonic agents. Modern applications exploit their dual hydrogen-bonding capacity; for example, deucravacitinib’s 2022 FDA approval highlighted pyridazinone’s role in allosteric kinase inhibition.

Thiophene Integration

Thiophene incorporation became widespread post-2000, particularly in kinase inhibitors where its sulfur atom coordinates with catalytic lysine residues.

Current Research Trends in Multi-Heterocyclic Compounds

Recent advances focus on:

- Computational Fragment Linking : Algorithms like AutoLink prioritize heterocyclic combinations with complementary electrostatic profiles.

- Covalent Targeting : The isothiazole’s sulfur participates in disulfide exchange with cysteine residues, enabling irreversible target engagement.

- Polypharmacology : Dual inhibition of COX-2 (via pyridazinone) and 5-LOX (via thiophene) is being explored for inflammatory diseases.

“The strategic fusion of isothiazole, pyridazinone, and thiophene exemplifies modern fragment-based drug design, balancing polarity and permeability.” – Adapted from recent computational analyses.

Properties

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c1-11-10-15(24-19-11)17-14(21)5-2-8-20-16(22)7-6-12(18-20)13-4-3-9-23-13/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEQBWXHCMZVEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methylisothiazol-5-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 332.4 g/mol. Its structure includes a methylisothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂N₄O₂S₂ |

| Molecular Weight | 332.4 g/mol |

| CAS Number | 1251565-64-6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. These include:

- Kinase Inhibition : The compound may inhibit various kinases, including MEK1 and MEK2, which are crucial in signaling pathways associated with cell proliferation and survival.

- Anticancer Activity : Similar derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth through mechanisms such as cell cycle arrest.

- Antimicrobial Properties : The isothiazole component has been linked to antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

A study focusing on the synthesis of N'-substituted derivatives of 5-chloro-3-methylisothiazole demonstrated significant antiproliferative effects against various cancer cell lines, including:

- Human Colon Adenocarcinoma (LoVo) : The compounds displayed selective toxicity towards cancer cells while showing lower toxicity to non-tumorigenic cells.

- Breast Adenocarcinoma (MCF-7) : Certain derivatives exhibited comparable activity to established chemotherapeutics like 5-Fluorouracil.

In vitro tests indicated that the most active compounds could effectively cross the cell-resistance barrier, enhancing their potential as therapeutic agents against drug-resistant cancer lines .

Antimicrobial Activity

Research on related compounds has shown that derivatives containing the isothiazole ring possess notable antibacterial and antifungal properties. For instance:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Fungal Strains Tested : Candida albicans and Aspergillus niger.

Compounds derived from similar structures were evaluated using serial dilution methods, revealing effective inhibition against both Gram-positive and Gram-negative bacteria .

Case Study 1: Antitumor Potential

In one study involving the synthesis of isothiazole derivatives, researchers identified several compounds that exhibited strong antiproliferative activity against human leukemia cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy. Compounds were tested using MTT assays to determine their IC50 values against various cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated a series of synthesized compounds for their antimicrobial properties. The results indicated that certain substitutions on the isothiazole ring significantly improved antibacterial activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .

Comparison with Similar Compounds

Thiazole- and Pyrazole-Based Amides

Example Compound: N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amide derivatives

- Structural Similarities: Both contain thiazole rings and amide linkages. The pyrazole ring in these analogs is structurally analogous to the pyridazinone in the target compound.

- Key Differences: The target compound replaces pyrazole with a pyridazinone ring, which introduces additional hydrogen-bonding capabilities via the 6-oxo group. The thiophene and isothiazole substituents in the target compound are absent in these analogs, which instead feature phenyl and alkyl groups.

- Synthesis: The analogs are synthesized via condensation of N-methyl-3-oxobutanamide with phenyl hydrazine (82% yield for intermediate I) , while the target compound’s synthesis likely requires pyridazinone ring formation and thiophene coupling.

- Biological Activity: These analogs exhibit antimicrobial activity , but the target compound’s thiophene and pyridazinone groups may confer distinct pharmacological properties.

Ureido- and Carbamate-Functionalized Thiazoles

Example Compounds : Thiazol-5-ylmethyl carbamate derivatives

- Structural Similarities :

- Both classes incorporate thiazole rings.

- Key Differences: The target compound uses an amide linker, while these analogs employ ureido and carbamate groups, which alter solubility and metabolic pathways. The pyridazinone-thiophene core is absent in these compounds, which instead feature diphenylhexane backbones.

- Biological Activity: No explicit data is provided, though ureido groups often enhance binding affinity to proteolytic targets.

Pyridazine and Tetrazole Derivatives

Example Compound: Methyl (S)-2-(N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamido)-3-methylbutanoate

- Structural Similarities: Both contain nitrogen-rich heterocycles (pyridazinone in the target vs. tetrazole in the analog).

- The analog’s biphenyl-tetrazole moiety is absent in the target compound.

- Synthesis :

- Biological Activity :

Data Table: Structural and Functional Comparison

Q & A

Basic: What are the typical synthetic routes for this compound, and what reaction conditions are critical for successful synthesis?

The synthesis often involves multi-step reactions with careful optimization. A common approach includes:

- Nucleophilic substitution : Reacting a thiol-containing intermediate (e.g., 1,3,4-oxadiazole-2-thiol derivatives) with alkyl halides in the presence of a base like K₂CO₃ in DMF at room temperature .

- Heterocycle formation : Cyclization steps using reagents such as iodine and triethylamine in acetonitrile or DMF to form pyridazine or thiophene moieties .

- Coupling reactions : Amide bond formation between isothiazole and pyridazine-thiophene intermediates, often requiring anhydrous conditions and catalysts like H₂SO₄ for esterification .

Key conditions : Control of temperature, solvent polarity (DMF or acetonitrile), and stoichiometric ratios of reagents to minimize side reactions and maximize yield .

Basic: How is the structural characterization of this compound performed?

Structural confirmation relies on spectroscopic and analytical methods:

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing thiophene (δ 6.8–7.5 ppm) and pyridazine (δ 8.0–8.5 ppm) signals .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the amide and pyridazinone groups) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: What methodologies optimize reaction yield and purity during synthesis?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while reflux in acetonitrile improves cyclization efficiency .

- Catalyst screening : Bases like K₂CO₃ or Et₃N influence reaction kinetics; iodine accelerates sulfur elimination in thiadiazole formation .

- Purification techniques : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates high-purity products .

Advanced: How can researchers investigate this compound's interaction with biological targets?

- Molecular docking : Predict binding affinity to enzymes (e.g., kinases) using software like AutoDock, focusing on the pyridazine-thiophene core’s π-π stacking potential .

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to receptors .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters of ligand-target interactions .

- X-ray crystallography : Resolves 3D binding modes if co-crystals with targets are obtained .

Advanced: How to resolve discrepancies in biological activity data between this compound and its analogs?

- Structure-Activity Relationship (SAR) studies : Compare analogs with modified substituents (e.g., replacing thiophene with furan or adjusting alkyl chains) to identify critical pharmacophores .

- Computational modeling : Use QSAR models to correlate electronic properties (e.g., logP, H-bond donors) with activity trends .

- Dose-response assays : Validate inconsistencies using standardized protocols (e.g., IC₅₀ determination in enzyme inhibition assays) .

Basic: What structural features contribute to its pharmacological potential?

- Heterocyclic cores : The pyridazinone moiety may inhibit phosphodiesterases, while the thiophene group enhances lipophilicity and membrane permeability .

- Amide linker : Stabilizes conformation and facilitates hydrogen bonding with biological targets .

- 3-Methylisothiazole : Potentially reduces metabolic degradation via steric hindrance .

Advanced: What strategies improve metabolic stability without compromising efficacy?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability, which are cleaved in vivo .

- Isosteric replacement : Substitute metabolically labile thiophene with bioisosteres like benzothiophene .

- Deuterium incorporation : Replace hydrogen atoms in vulnerable positions (e.g., methyl groups) to slow CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.